molecular formula C20H35ClN2O B14493932 3-Carbamoyl-1-tetradecylpyridinium chloride CAS No. 63906-11-6

3-Carbamoyl-1-tetradecylpyridinium chloride

Cat. No.: B14493932
CAS No.: 63906-11-6
M. Wt: 355.0 g/mol
InChI Key: YKVKCUWMWGRMHS-UHFFFAOYSA-N
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Description

3-Carbamoyl-1-tetradecylpyridinium chloride is a chemical compound with the molecular formula C20H35N2OCl. It is a derivative of pyridinium chloride, characterized by the presence of a carbamoyl group at the third position and a tetradecyl chain. This compound is known for its surfactant properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbamoyl-1-tetradecylpyridinium chloride typically involves the reaction of 1-tetradecylpyridinium chloride with a carbamoylating agent. One common method is the reaction of 1-tetradecylpyridinium chloride with urea in the presence of a catalyst under controlled temperature and pressure conditions . The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 3-Carbamoyl-1-tetradecylpyridinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridinium derivatives .

Scientific Research Applications

3-Carbamoyl-1-tetradecylpyridinium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Carbamoyl-1-tetradecylpyridinium chloride involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased membrane permeability. This can result in the leakage of cellular contents and ultimately cell death. The molecular targets include membrane lipids and proteins involved in maintaining cell integrity .

Comparison with Similar Compounds

Uniqueness: 3-Carbamoyl-1-tetradecylpyridinium chloride is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties. This modification enhances its surfactant activity and broadens its range of applications compared to similar compounds .

Properties

CAS No.

63906-11-6

Molecular Formula

C20H35ClN2O

Molecular Weight

355.0 g/mol

IUPAC Name

1-tetradecylpyridin-1-ium-3-carboxamide;chloride

InChI

InChI=1S/C20H34N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-17-14-15-19(18-22)20(21)23;/h14-15,17-18H,2-13,16H2,1H3,(H-,21,23);1H

InChI Key

YKVKCUWMWGRMHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C(=O)N.[Cl-]

Origin of Product

United States

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